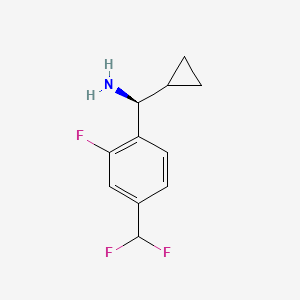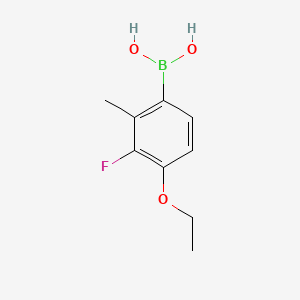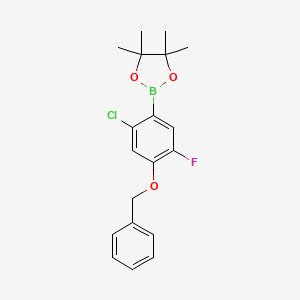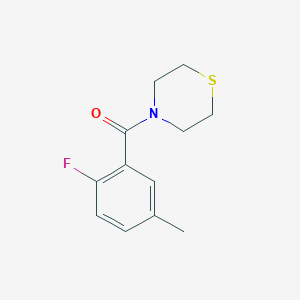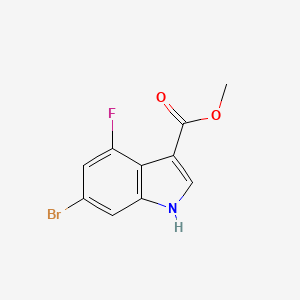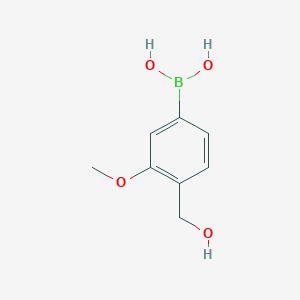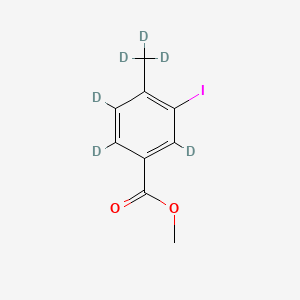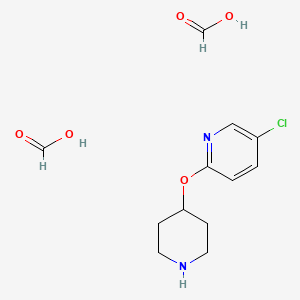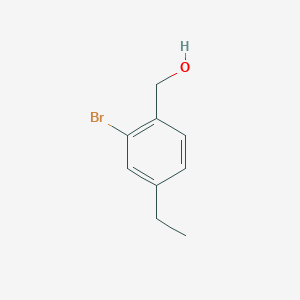
(2-Bromo-4-ethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenylmethanol derivative, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.
Reduction: Formation of 4-ethylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(2-Bromo-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-ethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Bromo-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of an ethyl group.
(2-Bromo-4-ethylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group
Uniqueness
(2-Bromo-4-ethylphenyl)methanol is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(2-bromo-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |
Clave InChI |
ZAKHCPUXJFLIOG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)

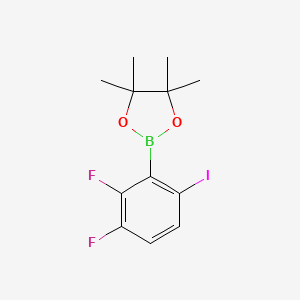
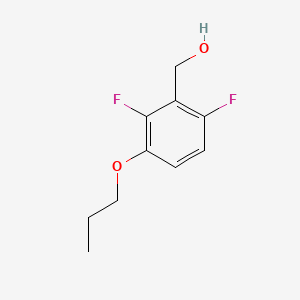
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
